molecular formula C10H8N4 B3199389 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile CAS No. 1016841-67-0

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile

Cat. No.: B3199389
CAS No.: 1016841-67-0
M. Wt: 184.2 g/mol
InChI Key: CZUAYUIAZRJRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified as having Acute Toxicity 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-methylimidazole with 4-cyanopyridine under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
  • 2-(2-methyl-1H-imidazol-1-yl)benzene-4-carbonitrile

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties. This dual-ring structure enhances its ability to participate in diverse chemical reactions and interact with various biological targets .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUAYUIAZRJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile
Reactant of Route 6
2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.